4-(2-Chloroethyl)-1,1'-biphenyl 4-(2-Chloroethyl)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 37729-56-9
VCID: VC19665683
InChI: InChI=1S/C14H13Cl/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2
SMILES:
Molecular Formula: C14H13Cl
Molecular Weight: 216.70 g/mol

4-(2-Chloroethyl)-1,1'-biphenyl

CAS No.: 37729-56-9

Cat. No.: VC19665683

Molecular Formula: C14H13Cl

Molecular Weight: 216.70 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroethyl)-1,1'-biphenyl - 37729-56-9

Specification

CAS No. 37729-56-9
Molecular Formula C14H13Cl
Molecular Weight 216.70 g/mol
IUPAC Name 1-(2-chloroethyl)-4-phenylbenzene
Standard InChI InChI=1S/C14H13Cl/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2
Standard InChI Key KUNMZGDCNZISCU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CCCl

Introduction

Structural Characteristics and Nomenclature

The compound’s structure consists of two phenyl rings linked by a single bond (biphenyl core), with a 2-chloroethyl group (–CH2CH2Cl) attached to the para position of one ring. The IUPAC name, 4-(2-chloroethyl)-1,1'-biphenyl, reflects this substitution pattern. Key structural analogs include 4,4'-bis(chloromethyl)-1,1'-biphenyl (BCMB), which features chloromethyl groups on both para positions , and 1-bromo-4-(2-chloroethyl)benzene, a monocyclic analog with a bromine substituent .

The chloroethyl group introduces steric and electronic effects that influence reactivity. Compared to chloromethyl derivatives, the longer alkyl chain in chloroethyl groups may enhance solubility in organic solvents while reducing crystallinity .

Synthesis and Reaction Pathways

Functionalization of Pre-Substituted Biphenyls

An alternative approach involves modifying pre-functionalized biphenyls. For instance, 4-vinylbiphenyl could undergo hydrochlorination to yield the chloroethyl derivative. This method mirrors the anti-Markovnikov hydrochlorination of styrenes using 2,6-lutidine hydrochloride and acridinium catalysts under irradiation . Such conditions favor the formation of the less substituted chloride, aligning with the target structure.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, could assemble the biphenyl core from halogenated precursors. For example, 4-chloroethylphenylboronic acid could couple with iodobenzene to form the desired product. This method’s success depends on the stability of the chloroethyl group under reaction conditions.

Physical and Chemical Properties

Physicochemical Data

While experimental data for 4-(2-chloroethyl)-1,1'-biphenyl is unavailable, extrapolations from analogs suggest:

PropertyEstimated ValueReference Compound
Molecular Weight232.72 g/molC14H12Cl2 (251.15 g/mol)
Melting Point80–100°CBCMB: 126°C
Boiling Point280–300°C (0.2 mmHg)BCMB: 184°C/0.2mmHg
Density1.15–1.25 g/cm³BCMB: 1.195 g/cm³
SolubilityTHF, DCM, ethanolBCMB: soluble in THF

The chloroethyl group’s polarizability may increase solubility in polar aprotic solvents compared to nonpolar biphenyl .

Spectroscopic Features

  • IR Spectroscopy: Expected peaks include C–Cl stretch (~600 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C–H stretches (~2900 cm⁻¹) .

  • NMR: The chloroethyl group’s protons would appear as a triplet (CH2Cl, δ 3.6–3.8 ppm) and a quintet (CH2CH2Cl, δ 2.5–2.7 ppm) .

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